
Carbamic acid--triethylsilanol (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid–triethylsilanol (1/1) is a compound formed by the combination of carbamic acid and triethylsilanol. Triethylsilanol, on the other hand, is a silanol with the formula (C2H5)3SiOH . The combination of these two compounds results in a unique compound with distinct properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of carbamic acid–triethylsilanol (1/1) involves the reaction of carbamic acid with triethylsilanol. Carbamic acid can be synthesized by the reaction of ammonia (NH3) and carbon dioxide (CO2) at very low temperatures, yielding ammonium carbamate . Triethylsilanol is typically synthesized by the hydrolysis of triethylchlorosilane (C2H5)3SiCl in the presence of water .
Industrial Production Methods
Industrial production of carbamic acid–triethylsilanol (1/1) would likely involve large-scale synthesis of both carbamic acid and triethylsilanol, followed by their combination under controlled conditions
化学反応の分析
Types of Reactions
Carbamic acid–triethylsilanol (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: Substitution reactions can replace one or more functional groups in the compound with other groups.
Common Reagents and Conditions
Common reagents used in the reactions of carbamic acid–triethylsilanol (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like triethylsilane (C2H5)3SiH . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from the reactions of carbamic acid–triethylsilanol (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while reduction reactions may produce simpler molecules.
科学的研究の応用
Carbamic acid–triethylsilanol (1/1) has various applications in scientific research, including:
Chemistry: The compound is used in the synthesis of other chemical compounds and as a reagent in various chemical reactions.
Biology: It may be used in biological studies to understand the interactions between different molecules and their effects on biological systems.
Industry: It may be used in industrial processes for the production of other chemicals and materials.
作用機序
The mechanism of action of carbamic acid–triethylsilanol (1/1) involves its interaction with molecular targets and pathways in the system it is introduced to. The specific molecular targets and pathways depend on the application and the environment in which the compound is used. For example, in biological systems, the compound may interact with enzymes and other proteins to exert its effects .
類似化合物との比較
Similar Compounds
Carbamic acid–triethylsilanol (1/1) can be compared with other similar compounds, such as:
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Uniqueness
The uniqueness of carbamic acid–triethylsilanol (1/1) lies in its combination of carbamic acid and triethylsilanol, which imparts distinct chemical and physical properties. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in diverse scientific and industrial applications.
特性
CAS番号 |
58078-36-7 |
|---|---|
分子式 |
C7H19NO3Si |
分子量 |
193.32 g/mol |
IUPAC名 |
carbamic acid;triethyl(hydroxy)silane |
InChI |
InChI=1S/C6H16OSi.CH3NO2/c1-4-8(7,5-2)6-3;2-1(3)4/h7H,4-6H2,1-3H3;2H2,(H,3,4) |
InChIキー |
OIQDMUZQYAXLCB-UHFFFAOYSA-N |
正規SMILES |
CC[Si](CC)(CC)O.C(=O)(N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




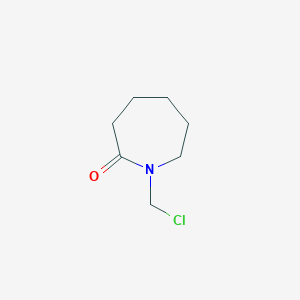


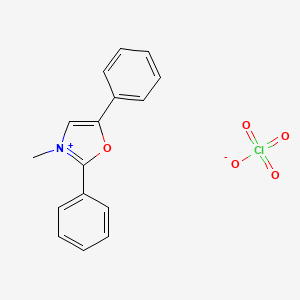
![2-[Bis(dimethylamino)arsanyl]-2-diazonio-1-ethoxyethen-1-olate](/img/structure/B14610346.png)
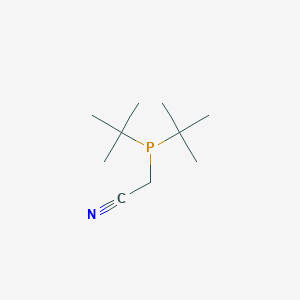
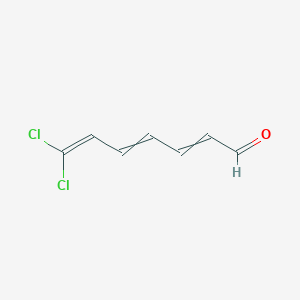
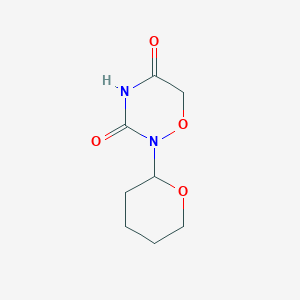
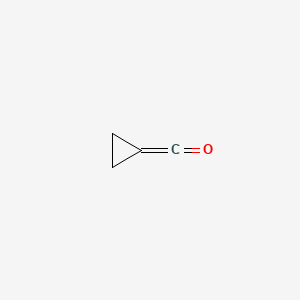
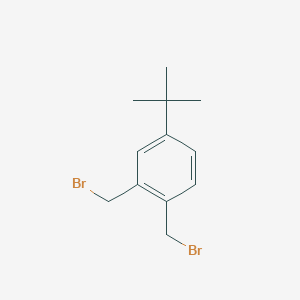
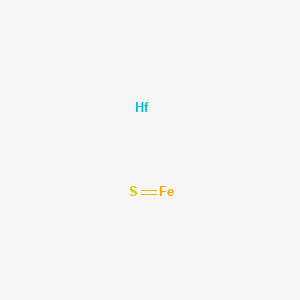
![4-[(2-Chloroprop-2-en-1-yl)oxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14610380.png)
